molecular formula C9H10N2O B6147935 2-(4-amino-3-methoxyphenyl)acetonitrile CAS No. 180149-05-7

2-(4-amino-3-methoxyphenyl)acetonitrile

Cat. No.: B6147935
CAS No.: 180149-05-7
M. Wt: 162.2
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Description

2-(4-Amino-3-methoxyphenyl)acetonitrile is a nitrile derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the meta position. This compound belongs to a broader class of arylacetonitriles, which are pivotal intermediates in organic synthesis and pharmaceutical development. Key properties inferred from similar compounds include solubility in polar aprotic solvents (e.g., chloroform, ethanol) and reactivity in nucleophilic substitution reactions due to the electron-withdrawing nitrile group .

Properties

CAS No.

180149-05-7

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-amino-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction between 4-amino-3-methoxybenzaldehyde and acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methoxyphenyl)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted phenylacetonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-amino-3-methoxyphenyl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights structural variations and physicochemical properties of 2-(4-amino-3-methoxyphenyl)acetonitrile and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Solubility Key Features
This compound 4-NH₂, 3-OCH₃ C₉H₁₀N₂O 162.19 Soluble in ethanol, DMSO (inferred) Potential antitumor activity
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile 4-OH, 3-OCH₃ C₉H₉NO₂ 163.17 Soluble in alkaline solutions Intermediate in organic synthesis
2-(4-Chloro-3-methoxyphenyl)acetonitrile 4-Cl, 3-OCH₃ C₉H₈ClNO 195.62 Not reported Halogenated derivative
2-(2,4-Dichlorophenyl)acetonitrile 2-Cl, 4-Cl C₈H₅Cl₂N 190.04 Soluble in MeCN High yield (90%) in synthesis
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile 3,5-NO₂, 4-N(CH₃)₂ C₁₀H₁₁N₃O₄ 237.21 Not reported Charge transfer properties

Key Observations :

  • Substituent Position and Yield : Methoxy groups at the para position (e.g., 4-methoxyphenyl) enhance synthetic yields compared to ortho-substituted analogues due to reduced steric hindrance .
  • Solubility Trends: Amino and hydroxy groups improve solubility in polar solvents, while halogens (e.g., Cl, F) reduce polarity .

Electronic and Spectroscopic Characteristics

  • NMR Profiles: Aromatic protons in this compound derivatives resonate at δ 6.6–8.2 ppm, with methoxy groups at δ ~3.8 ppm .
  • HOMO-LUMO Distribution : In coumarin-acetonitriles, electron density localizes on the aromatic ring, suggesting sites for electrophilic attack .

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